2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid
Description
2-O-(p-Nitrophenyl)-α-D-N-glycolylneuraminic Acid (Neu5Gc-pNP) is a synthetic sialic acid derivative widely used as a chromogenic substrate to study neuraminidase (sialidase) activity. This compound features a p-nitrophenyl group at the C2 position and an N-glycolyl moiety at the C5 position (distinct from the N-acetyl group in its analog, Neu5Ac-pNP) . Its utility lies in the enzymatic release of p-nitrophenol, which generates a measurable colorimetric signal at 405 nm, enabling quantitative analysis of neuraminidase kinetics . Neu5Gc-pNP is commercially available (e.g., Toronto Chemicals, N503725) and has been employed in studies of bacterial and viral neuraminidases, particularly in the context of pathogen virulence and host-pathogen interactions .
Properties
Molecular Formula |
C17H22N2O12 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27) |
InChI Key |
XZIZFIVNPXSZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Methyl Ester Hydrolysis
The most well-documented method for synthesizing 2-O-(p-nitrophenyl)-α-D-N-glycolylneuraminic acid involves the hydrolysis of its methyl ester derivative, 2-O-(p-nitrophenyl)-α-D-N-glycolylneuraminic acid methyl ester (CAS 1000890-53-8). This approach, reported by Schroven et al. (2007), achieves a 98% yield under alkaline conditions.
Reaction Mechanism and Conditions
The methyl ester precursor undergoes base-catalyzed hydrolysis using sodium hydroxide (NaOH) in aqueous solution. The reaction mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl group, leading to cleavage of the methyl ester bond and formation of the carboxylic acid derivative. Key parameters include:
- Reagent : 0.1 M NaOH
- Reaction Time : 30 minutes
- Temperature : Room temperature (25°C)
- Workup : Neutralization with dilute HCl, followed by purification via column chromatography.
The stereochemical integrity of the α-anomeric configuration is preserved due to the mild reaction conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Hydrolysis Reaction Parameters and Outcomes
| Parameter | Value | Source Citation |
|---|---|---|
| Starting Material | Methyl ester (CAS 1000890-53-8) | |
| Base | NaOH (0.1 M) | |
| Reaction Time | 30 minutes | |
| Yield | 98% | |
| Purification Method | Column chromatography |
Enzymatic Synthesis and Chemoenzymatic Approaches
While direct enzymatic synthesis of 2-O-(p-nitrophenyl)-α-D-N-glycolylneuraminic acid is less common, chemoenzymatic methods leveraging sialyltransferases or neuraminidases have been explored for modifying sialic acid derivatives. For instance, microbial neuraminidases (e.g., from Streptococcus pneumoniae) exhibit specificity toward α2-3- and α2-6-linked sialic acids, enabling selective hydrolysis of protective groups.
Substrate Engineering for Enzymatic Reactions
The p-nitrophenyl group at the C2 position acts as a steric and electronic modulator, influencing enzyme binding. Studies using glycan microarrays demonstrate that pneumococcal neuraminidases (NanA, NanB, NanC) hydrolyze α2-3-linked sialic acids more efficiently than α2-6-linked variants. This selectivity can be exploited to design protected intermediates for subsequent chemical modifications.
Table 2: Enzymatic Activity Toward Modified Sialic Acids
| Enzyme | Substrate Linkage | Relative Activity (%) | Source Citation |
|---|---|---|---|
| NanA | α2-3 | 100 | |
| NanA | α2-6 | 85 | |
| NanB | α2-3 | 92 | |
| NanB | α2-6 | <5 |
Regioselective introduction of the p-nitrophenyl group at the C2 hydroxyl of N-glycolylneuraminic acid requires protective group strategies to prevent undesired side reactions.
Protective Group Strategies
Analytical Characterization
Post-synthesis characterization ensures product purity and structural fidelity:
Spectroscopic Methods
Chromatographic Purity
Reverse-phase HPLC with UV detection (λ = 310 nm for p-nitrophenyl absorption) confirms >98% purity.
Chemical Reactions Analysis
Types of Reactions
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Neuraminidase Activity Studies
One significant application of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid is in the study of neuraminidases, enzymes that hydrolytically remove sialic acids from glycoconjugates. Research has shown that this compound can serve as a substrate to investigate the specificity and activity of various neuraminidases, including those from pathogenic bacteria .
Table 1: Neuraminidase Specificity Using 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid
| Neuraminidase Type | Substrate Preference | Activity Level |
|---|---|---|
| NanA | Neu5Gc | High |
| NanB | Neu5Ac | Higher |
| NanC | Neu5Ac | Moderate |
This table illustrates how different neuraminidases exhibit varying preferences for substrates, with implications for understanding bacterial pathogenesis and developing targeted therapies.
Immunological Research
In immunology, the role of sialic acids, including N-glycolylneuraminic acid derivatives, in modulating immune responses has been extensively studied. The incorporation of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid into glycoproteins can affect cell recognition and immune evasion mechanisms employed by pathogens .
Case Study: Sialic Acid's Role in Immune Evasion
A study demonstrated that pathogens expressing N-glycolylneuraminic acid could evade immune detection more effectively than those expressing N-acetylneuraminic acid. The use of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid allowed researchers to elucidate these mechanisms by tracking immune responses in murine models.
Therapeutic Development
The compound has potential applications in developing therapeutic agents against infections caused by sialidase-expressing pathogens. For instance, transition state analogs derived from N-glycolylneuraminic acid have been found to inhibit bacterial sialidases effectively, offering a promising avenue for drug development against bacterial sepsis .
Table 2: Therapeutic Applications of N-Glycolylneuraminic Acid Derivatives
| Application Area | Compound Used | Effectiveness |
|---|---|---|
| Bacterial Infections | Neu5Gc2en | High |
| Endotoxemia Protection | Neu5Gc2en + Antibiotics | Enhanced |
| Immune Modulation | 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid | Moderate to High |
Mechanism of Action
The compound acts as a substrate for sialidase enzymes. Sialidases cleave the glycosidic bond between the sialic acid and the underlying sugar moiety. The presence of the p-nitrophenyl group allows for easy detection of the enzymatic activity, as the cleavage releases p-nitrophenol, which can be quantitatively measured by its absorbance at 405 nm. This makes it a valuable tool in enzymatic assays.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
Neu5Gc-pNP belongs to a family of p-nitrophenyl-substituted sialic acid derivatives. Its structural analogs differ in two critical regions:
N-Acyl Group: Neu5Gc-pNP: N-glycolyl group (HOCH2CO−). Neu5Ac-pNP: N-acetyl group (CH3CO−) . This distinction is biologically significant, as humans lack the enzyme to synthesize Neu5Gc, making it a xenobiotic antigen associated with tumors and inflammation .
Substituent Modifications :
- 4,7,8,9-Tetra-O-acetyl-α-D-N-glycolylneuraminic Acid Methyl Ester : Features acetyl protection at C4, C7, C8, and C9 positions, enhancing stability for biomedical applications .
- 2-O-Methyl-α-D-N-acetylneuraminic Acid : Methylation at C2 instead of a nitrophenyl group, altering enzyme binding affinity .
Enzymatic Specificity and Kinetics
Neuraminidases exhibit substrate preferences based on structural variations:
*Representative values from enzymatic assays; exact values vary by experimental conditions .
- Neu5Gc-pNP vs. Neu5Ac-pNP : The N-glycolyl group in Neu5Gc-pNP reduces binding affinity to bacterial neuraminidases compared to the N-acetyl variant, likely due to steric and electronic effects .
- Acetylated Derivatives : Tetra-O-acetyl modifications (e.g., 4,7,8,9-tetra-O-acetyl methyl ester) enhance membrane permeability, making them potent inhibitors of viral neuraminidases .
Research Findings and Case Studies
Neu5Gc-pNP in Bacterial Pathogenesis
- Streptococcus pneumoniae: Neu5Gc-pNP hydrolysis assays revealed that the TprA/PhrA quorum-sensing system regulates neuraminidase activity, critical for bacterial survival in blood and respiratory tracts .
- Salmonella typhimurium: Neu5Ac-pNP showed higher turnover rates than Neu5Gc-pNP, correlating with the enzyme’s preference for N-acetyl substrates .
Detection of Tumor-Associated Antigens
- Colon Cancer: Neu5Gc-containing gangliosides were isolated from 7/16 colon cancer tissues but absent in normal tissues, validating Neu5Gc-pNP as a diagnostic tool .
Biological Activity
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid (commonly referred to as Neu5Gc) is a derivative of sialic acid, which plays a crucial role in various biological processes, including cell signaling, immune response, and pathogen recognition. This article explores the biological activity of Neu5Gc, focusing on its mechanisms of action, therapeutic potential, and implications in disease.
- Molecular Formula : C14H19N3O6
- Molecular Weight : 327.32 g/mol
- CAS Number : 1000890-53-8
Neu5Gc is characterized by the presence of a glycolyl group at the C-5 position and a nitrophenyl moiety at the C-2 position, which influences its biological interactions.
Neu5Gc exerts its biological effects primarily through its interaction with specific receptors and proteins involved in cell signaling and immune modulation. The following mechanisms have been identified:
- Cell Adhesion : Neu5Gc enhances the adhesion of cells to extracellular matrix components, facilitating tissue repair and regeneration.
- Immune Modulation : It interacts with Siglec receptors on immune cells, modulating their activity and influencing inflammatory responses.
- Pathogen Recognition : Neu5Gc serves as a binding site for various pathogens, including bacteria and viruses, thereby playing a role in infection dynamics.
Case Studies and Research Findings
- Protective Effects Against Infections :
-
Inhibition of Tumor Growth :
- Research indicates that Neu5Gc can inhibit tumor cell proliferation by interfering with sialic acid-binding lectins that facilitate tumor metastasis .
- In vitro studies revealed that Neu5Gc-modified glycoproteins exhibited reduced binding to cancer-associated lectins compared to their non-modified counterparts .
- Role in Neurodegenerative Diseases :
Data Table: Biological Activity Summary
Therapeutic Potential
The unique properties of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid suggest several therapeutic applications:
- Vaccine Development : Its ability to modulate immune responses makes it a candidate for vaccine adjuvants.
- Cancer Therapy : Targeting Neu5Gc pathways could enhance anti-tumor immunity and inhibit metastasis.
- Infection Control : Neu5Gc derivatives may serve as novel antimicrobial agents by blocking pathogen adhesion.
Q & A
How is 2-O-(p-Nitrophenyl)-α-D-N-glycolylneuraminic Acid synthesized and characterized for research use?
Basic Research Focus
This compound is synthesized via chemical modification of sialic acid derivatives, typically involving nitrophenylation at the 2-O position. Key characterization steps include:
- Purity Assessment : HPLC or TLC to verify ≥95% purity, with contaminants like free p-nitrophenol monitored at ≤0.5% .
- Structural Confirmation : NMR and mass spectrometry to validate the α-configuration and glycolylneuraminic acid backbone .
- Storage : Lyophilized or in solution at −20°C to prevent degradation .
What methods are used to detect and quantify this compound in enzymatic assays?
Basic Research Focus
The compound is commonly employed as a chromogenic substrate due to its nitrophenyl group, which releases p-nitrophenol (yellow-colored) upon enzymatic cleavage. Detection protocols include:
- Absorbance Measurement : Quantify liberated p-nitrophenol at 405 nm using a microplate reader .
- Calibration Curve : Standardize using known p-nitrophenol concentrations (e.g., 0–200 µM) for linear regression .
- Interference Controls : Account for non-enzymatic hydrolysis by including blank reactions without enzymes .
How can researchers optimize reaction conditions when using this compound as a substrate in sialidase activity assays?
Advanced Research Focus
Optimization involves balancing enzyme kinetics and substrate stability:
- Buffer Selection : Use MES buffer (pH 4.5–5.5) for sialidases or EPPS buffer (pH 7.5) for neutral enzymes .
- Temperature and Time : Incubate at 37°C for 4–24 hours, depending on enzyme activity .
- Substrate Concentration : Titrate between 50–500 µM to avoid substrate inhibition and ensure Michaelis-Menten kinetics .
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Buffer pH | 4.5 (acidic sialidases) | |
| Incubation Time | 4 hours (high activity) | |
| Substrate Stability | −20°C storage, avoid light |
What strategies address discrepancies in binding affinity data when studying glycan-receptor interactions?
Advanced Research Focus
Contradictions in binding data may arise from:
- Contaminants : Free p-nitrophenol (≤0.5%) can nonspecifically inhibit receptors. Purify via size-exclusion chromatography before assays .
- Solubility Issues : Use cyclodextrins (e.g., β-CD) to enhance aqueous solubility and mimic physiological conditions .
- Experimental Design :
How is this compound applied in studying sialic acid metabolism enzymes?
Advanced Research Focus
It serves as a mechanistic probe for sialyltransferases and sialidases:
- Enzyme Inhibition : Competes with natural substrates (e.g., CMP-sialic acid) to elucidate active-site interactions .
- Structural Studies : Crystallize enzymes bound to the compound to map catalytic residues .
- Kinetic Profiling : Compare and values with native substrates to identify substrate preferences .
What are the critical considerations for reproducibility in trans-sialylation experiments?
Advanced Research Focus
Key factors include:
- Donor-Acceptor Ratio : Optimize molar ratios (e.g., 1:10 donor:acceptor) to maximize product yield (e.g., 3'-sialyllactose) .
- Enzyme Source : Use recombinant sialyltransferases with confirmed activity (e.g., Trypanosoma cruzi enzymes) .
- Product Detection : Employ HPAEC-PAD or MALDI-TOF to distinguish sialylated products from unreacted substrates .
How do researchers validate the specificity of sialidase activity assays using this compound?
Advanced Research Focus
Specificity validation involves:
- Inhibitor Controls : Use 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (a sialidase transition-state analog) to confirm activity loss .
- Substrate Competition : Test against alternative substrates (e.g., 4-nitrophenyl glycosides) to rule out cross-reactivity .
- Genetic Knockdown : Compare activity in wild-type vs. sialidase-knockout cell lines .
What are the implications of batch-to-batch variability in this compound for long-term studies?
Advanced Research Focus
Variability can arise from synthesis conditions or storage. Mitigation strategies include:
- Certificates of Analysis : Request HPLC purity data and contaminant profiles from suppliers .
- In-House Validation : Re-characterize each batch via NMR and enzymatic activity assays .
- Stability Monitoring : Track degradation over time using accelerated stability studies (e.g., 4°C vs. −20°C storage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
